molecular formula C20H32ClNO5 B4001487 N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid

N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid

Cat. No.: B4001487
M. Wt: 401.9 g/mol
InChI Key: AJKFQVVWHIIDOD-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, a chlorophenoxy moiety, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine typically involves multiple steps, including the formation of the chlorophenoxy intermediate and subsequent amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the chlorophenoxy intermediate can be synthesized through a nucleophilic substitution reaction involving tert-butyl chloride and 4-chlorophenol. The final amination step involves the reaction of the intermediate with tert-butylamine under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to optimize yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted phenoxy compounds.

Scientific Research Applications

N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine exerts its effects involves interactions with specific molecular targets. The tert-butyl and chlorophenoxy groups may interact with enzymes or receptors, altering their activity and leading to various biological effects. The amine group can form hydrogen bonds and participate in ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-thioimidazole: Shares the tert-butyl group but differs in the presence of a thioimidazole moiety.

    tert-Butyl 4-oxo-1-piperidinecarboxylate: Contains a tert-butyl group and a piperidine ring, differing in the functional groups attached.

    N-tert-butylacrylamide: Features a tert-butyl group and an acrylamide moiety, used in polymer chemistry.

Uniqueness

N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine is unique due to its combination of tert-butyl, chlorophenoxy, and amine groups, which confer distinct chemical reactivity and potential applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial purposes.

Properties

IUPAC Name

N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30ClNO.C2H2O4/c1-17(2,3)15-13-14(19)9-10-16(15)21-12-8-7-11-20-18(4,5)6;3-1(4)2(5)6/h9-10,13,20H,7-8,11-12H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKFQVVWHIIDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid
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N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid
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N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid
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N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid
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N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid

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